(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine is a complex organic compound characterized by its unique dioxocino structure fused with dipyridine rings
Preparation Methods
The synthesis of (6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dipyridine precursor, followed by cyclization and methylation steps under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar compounds to (6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine include other dioxocino derivatives and dipyridine-based compounds. What sets this compound apart is its specific stereochemistry and the presence of methyl groups, which can influence its reactivity and interactions. Similar compounds include:
- (6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine
- 6,7-Dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine without methyl groups
These comparisons highlight the uniqueness of (6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine in terms of its structural and functional properties.
Properties
IUPAC Name |
(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-10(2)18-12-6-4-8-16-14(12)13-11(17-9)5-3-7-15-13/h3-10H,1-2H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOIRZGVWHHWMP-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.